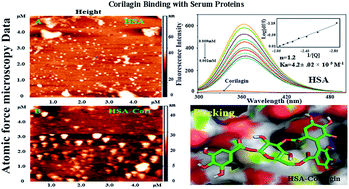A comparative binding mechanism between human serum albumin and α-1-acid glycoprotein with corilagin: biophysical and computational approach†
RSC Advances Pub Date: 2016-04-07 DOI: 10.1039/C6RA06837E
Abstract
The binding of corilagin with plasma serum proteins like human serum albumin (HSA) and α-1-acid glycoprotein (AGP) was investigated under physiological conditions. To understand the pharmacological importance of the corilagin molecule, anti-inflammatory activity on mouse macrophages (RAW 264.7) cell lines was studied. This study reveals that corilagin caused an increase in inhibition growth of inflamed macrophages in concentration-dependent manner with an IC50 value of 66 μM. Further, intrinsic fluorescence of HSA and AGP was quenched upon titration of corilagin, and the binding constants obtained from fluorescence emission was found to be Kcorilagin 4.2 ± 0.02 × 105 M−1 which corresponds to the free energy of −7.6 kcal M−1 at 25 °C for a HSA–corilagin complex. Interestingly, corilagin showed binding with AGP, an acute phase protein, and the binding constant was found to be Kcorilagin = 1.5 ± 0.01 × 104 M−1 and its free energy was −5.6 kcal M−1 at 25 °C. Further, the average binding distance, r, between the donor (HSA) and acceptor (corilagin) was calculated and found to be 1.32 nm according to Förster's theory of non-radiation energy transfer. Later, circular dichroism studies emphasized that there are marginal changes in secondary structural conformation of HSA in the presence of corilagin. Corilagin is specifically bound to site I of HSA which was proved by site specific marker, phenylbutazone. Furthermore, the binding details between corilagin and HSA revealed that corilagin was bound to subdomain IIA through multiple interactions like hydrogen bonding and hydrophobic effects. Molecular dynamic studies (MD) also suggest that binding is very precise to site I (IIA domain) on HSA. Also, MD studies showed that HSA–corilagin complex reaches equilibration state at around 4 ns, which proves that the HSA–corilagin complex is stable in nature, hence the experimental and computational results are in agreement. Thus, examining the interaction mechanism of corilagin with plasma proteins may play a critical role in developing corilagin inspired drugs.

Recommended Literature
- [1] Bromination by means of sodium monobromoisocyanurate (SMBI)
- [2] Benzoic acid resin (BAR): a heterogeneous redox organocatalyst for continuous flow synthesis of benzoquinones from β-O-4 lignin models†
- [3] Calculation of first-order one-electron properties using the coupled-cluster approximate triples model CC3
- [4] CdO nanoflake arrays on ZnO nanorod arrays for efficient detection of diethyl ether†
- [5] Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactions
- [6] Augmentation of air cathode microbial fuel cell performance using wild type Klebsiella variicola
- [7] Cerium-catalyzed, oxidative synthesis of annulated, tetrasubstituted dihydrofuran-derivatives†
- [8] Ca-, Sr-, and Ba-Coordination polymers based on anthranilic acid via mechanochemistry†
- [9] Boronic acid-substituted metal complexes: versatile building blocks for the synthesis of multimetallic assemblies†
- [10] Cellular uptake and targeting of low dispersity, dual emissive, segmented block copolymer nanofibers†










